
Cycloxaprid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloxaprid is a novel neonicotinoid insecticide, specifically designed to combat pests resistant to other neonicotinoids like imidacloprid. It is characterized by its oxabridged cis-nitromethylene structure, which contributes to its unique properties and high efficacy against various insect pests .
Méthodes De Préparation
Cycloxaprid can be synthesized through several steps:
Synthesis of Intermediate 1: Nitroguanidine reacts with ethylenediamine under the catalysis of concentrated sulfuric acid.
Formation of Intermediate 2: Intermediate 1 reacts with liquid caustic soda and formaldehyde.
Nitrification: Intermediate 2 undergoes nitrification to form the final product, this compound.
For industrial production, this compound is often formulated into water-dispersible granules. This involves mixing this compound with various agents (wetting, dispersing, adsorbing, disintegrating, adhesion, and stabilizing agents) and a carrier. The mixture is then air jet pulverized, kneaded, pelletized, dried, and screened to obtain the final product .
Analyse Des Réactions Chimiques
Cycloxaprid undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized, leading to the formation of various metabolites.
Reduction: The nitro group in this compound can be reduced under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group or the pyridine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include various oxidized or reduced forms of this compound .
Applications De Recherche Scientifique
Cycloxaprid has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of neonicotinoid compounds.
Biology: this compound is used to investigate the effects of neonicotinoids on insect physiology and behavior.
Medicine: Research is ongoing to explore potential medical applications, particularly in understanding the interactions of neonicotinoids with nicotinic acetylcholine receptors.
Industry: this compound is primarily used in agriculture to control pests resistant to other insecticides. .
Mécanisme D'action
Cycloxaprid acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in insects. It binds to these receptors, causing an influx of sodium ions, leading to hyperexcitation and eventual paralysis of the insect. This compound’s unique cis-nitromethylene structure allows it to bind more effectively to nAChRs, even in insects resistant to other neonicotinoids .
Comparaison Avec Des Composés Similaires
Cycloxaprid is compared with other neonicotinoids like imidacloprid, nitenpyram, and fipronil:
Imidacloprid: this compound has a similar mode of action but is more effective against imidacloprid-resistant pests.
Nitenpyram: Both compounds act on nAChRs, but this compound has a longer-lasting effect.
Fipronil: This compound is slightly less toxic than fipronil but more repellent to certain pests .
This compound’s unique structure and high efficacy make it a valuable tool in pest management, particularly for controlling resistant insect populations.
Propriétés
Formule moléculaire |
C14H15ClN4O3 |
|---|---|
Poids moléculaire |
322.75 g/mol |
Nom IUPAC |
(1S,8R)-5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2/t10-,12+/m1/s1 |
Clé InChI |
NDHXMRFNYMNBKO-PWSUYJOCSA-N |
SMILES isomérique |
C1C[C@H]2N3CCN(C3=C([C@@H]1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
SMILES canonique |
C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




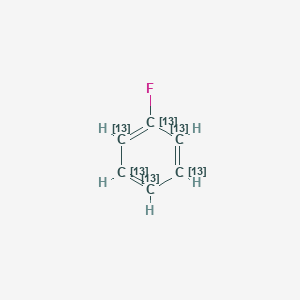


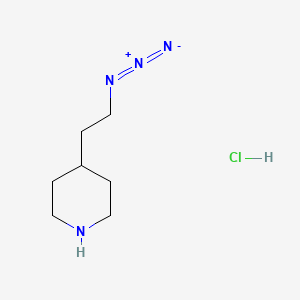
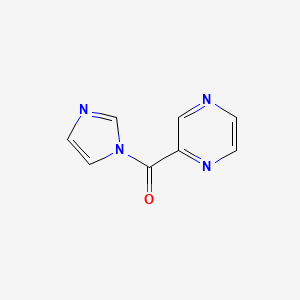
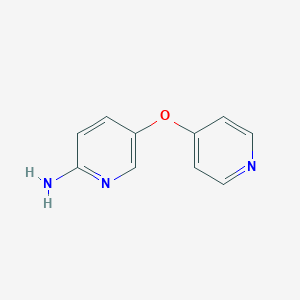

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
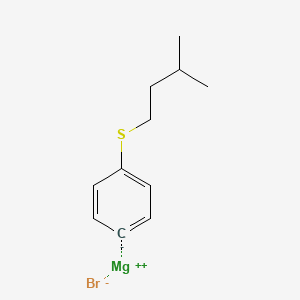
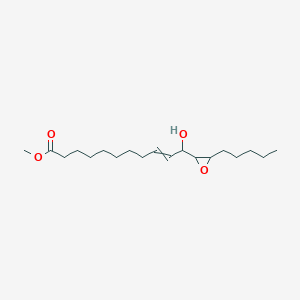
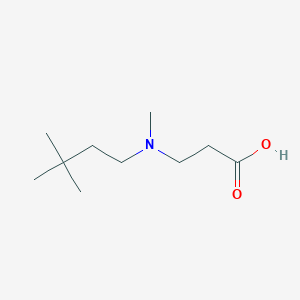
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)
